

Spectroscopic Profile of Methyl 3-(4-hydroxyphenyl)propionate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 3-(4-hydroxyphenyl)propionate
Cat. No.:	B556705

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-(4-hydroxyphenyl)propionate** (CAS No: 5597-50-2), a significant compound in chemical synthesis and a known nitrification inhibitor.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Chemical Structure and Properties

- Molecular Formula: $C_{10}H_{12}O_3$ ^[1]
- Molecular Weight: 180.20 g/mol ^[3]
- IUPAC Name: Methyl 3-(4-hydroxyphenyl)propanoate^[3]
- Synonyms: Methyl 4-hydroxyhydrocinnamate, Methyl p-hydroxyphenylpropionate^[1]
- Physical Properties: Appears as a white transparent powder or low melting mass, with a melting point of 39-41 °C and a boiling point of 108 °C at 11 mmHg.^{[1][4]} It is soluble in chloroform and methanol.^{[1][5]}

Spectroscopic Data

The structural elucidation of **Methyl 3-(4-hydroxyphenyl)propionate** is confirmed through the following spectroscopic techniques. The data is summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment	Reference
~7.07-7.16	d or m	2H	J \approx 8.8 Hz	Ar-H (ortho to -CH ₂ CH ₂ COOCH ₃)	[1][2]
~6.76-6.89	d or m	2H	J \approx 8.8 Hz	Ar-H (ortho to -OH)	[1][2]
~4.72	br s	1H	-	Ar-OH	[1]
3.67	s	3H	-	-OCH ₃	[1]
2.88	t	2H	J \approx 7.8 Hz	Ar-CH ₂ -	[1]
2.60	t	2H	J \approx 7.8 Hz	-CH ₂ -COOCH ₃	[1]

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Carbon Assignment	Reference
175.96	C=O (Ester)	[2]
154.26	Ar-C (C-OH)	[2]
130.52	Ar-C (quaternary)	[2]
128.23	Ar-CH	[2]
127.07	Ar-CH	[2]
120.81	Ar-CH	[2]
116.82	Ar-CH	[2]
52.24	-OCH ₃	[2]
34.87	Ar-CH ₂ -	[2]
24.86	-CH ₂ -COOCH ₃	[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference
3420	O-H Stretch (broad)	Phenolic -OH	[2] [6]
3055	C-H Stretch	Aromatic C-H	[2] [6]
~2950	C-H Stretch	Aliphatic C-H	
1735	C=O Stretch	Ester Carbonyl	[2] [6]
1447	C=C Stretch	Aromatic Ring	[2] [6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Ion Type	Description	Reference
180	$[M]^+$	Molecular Ion	[2] [3]
120	$[M - C_2H_4O_2]^+$	Loss of $CH_2=C(OH)OCH_3$ fragment	[3]
107	$[M - COOCH_3 - CH_2]^+$	Loss of the ester group and adjacent methylene	[3]

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of **Methyl 3-(4-hydroxyphenyl)propionate** (typically 5-10 mg for 1H NMR, 20-30 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d ($CDCl_3$) or Dimethyl Sulfoxide-d₆ ($DMSO-d_6$), within a 5 mm NMR tube.[\[7\]](#) A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).[\[8\]](#) The spectra are then recorded on a spectrometer, for instance, a 400 MHz instrument, by acquiring a number of scans to achieve a satisfactory signal-to-noise ratio.[\[1\]](#)[\[2\]](#)

IR Spectroscopy

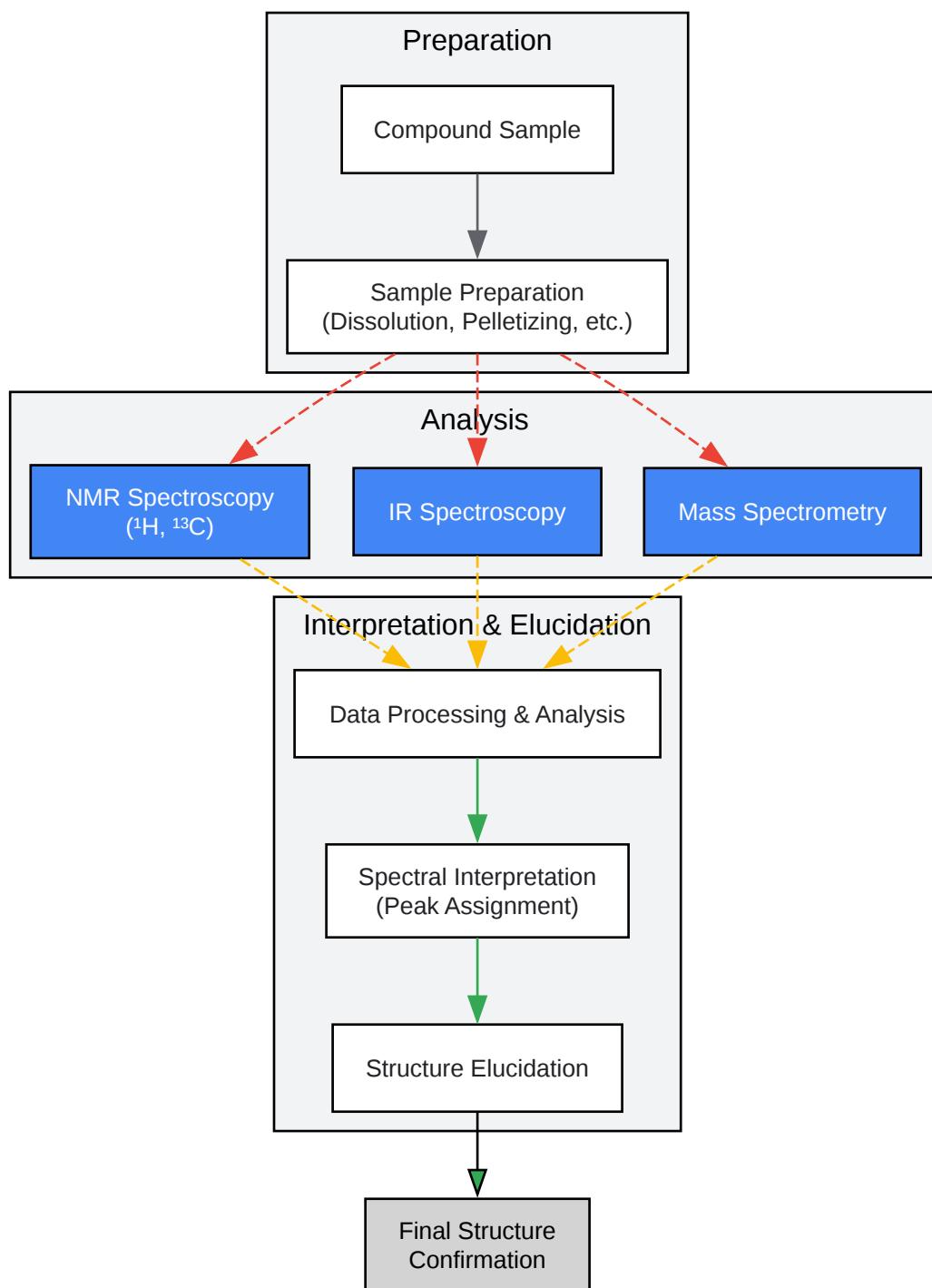
For Fourier Transform Infrared (FTIR) analysis using the KBr pellet technique, a small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr).[\[2\]](#)[\[6\]](#) The mixture is then compressed under high pressure to form a thin, transparent pellet, which is placed in the path of the IR beam for analysis.[\[2\]](#) Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly onto a crystal (e.g., diamond), and the IR spectrum is obtained from the surface.[\[3\]](#)

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the sample is first vaporized and separated on a GC column. As the compound elutes, it enters the mass spectrometer, where it is bombarded by a high-energy electron beam.^[9] This causes the molecule to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) to produce a mass spectrum.^[9] For high-resolution mass spectrometry (HRMS), soft ionization techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can be used to determine the exact mass of the molecular ion with high precision.^[2]

Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like **Methyl 3-(4-hydroxyphenyl)propionate** is illustrated below.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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